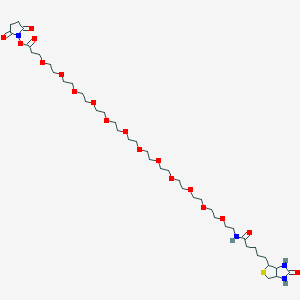

(+)-Biotin-PEG12-CH2CH2COONHS Ester

Description

Overview of Biotinylation Chemistry in Research Paradigms

Biotinylation is the process of covalently attaching biotin (B1667282), a small B-vitamin, to other molecules such as proteins, nucleic acids, or antibodies. labmanager.comcreative-proteomics.comlifesynthsolutions.com This technique is a cornerstone of modern biochemical and molecular biology research, enabling the detection, isolation, and functional analysis of biomolecules. labmanager.com The small size of biotin (244.31 g/mol ) is a key advantage, as it typically does not interfere with the natural function of the molecule it labels. labmanager.com

The remarkable affinity between biotin and the proteins avidin (B1170675) and streptavidin (with a dissociation constant, Kd, around 10⁻¹⁴ mol/L) forms the basis of numerous applications. broadpharm.com This exceptionally strong and specific interaction is leveraged in various techniques, including:

Enzyme-Linked Immunosorbent Assays (ELISAs) labmanager.com

Western blotting labmanager.com

Immunohistochemistry thermofisher.com

Affinity chromatography broadpharm.com

Pull-down assays broadpharm.com

Cell surface labeling labmanager.comthermofisher.com

Biotinylation can be achieved through chemical or enzymatic methods. creative-proteomics.com Chemical biotinylation offers greater flexibility in the types of molecules that can be labeled and is widely used for both in vitro and in vivo applications. thermofisher.com

Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Design and Biomolecular Interactions

Polyethylene glycol (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com When used as a spacer or linker in bioconjugation, PEG imparts several beneficial properties to the resulting conjugate. chempep.com These properties include:

Increased Water Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous environments. chempep.comthermofisher.com

Enhanced Biocompatibility: PEG is non-toxic and generally does not elicit an immune response, making it suitable for in vivo applications. chempep.comwikipedia.org

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of a molecule, prolonging its circulation time in the body by reducing renal clearance. wikipedia.org

Reduced Steric Hindrance: The flexibility of the PEG chain minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin. chempep.comthermofisher.com

Minimized Nonspecific Interactions: The presence of a PEG spacer can help to reduce nonspecific binding of the conjugate to other surfaces or biomolecules. nih.gov

The use of monodisperse PEG linkers, which have a defined molecular weight and length, allows for more precise control over the design of bioconjugates. chempep.commsesupplies.com

Significance of N-Hydroxysuccinimide (NHS) Esters in Amine-Reactive Conjugation Strategies

N-Hydroxysuccinimide (NHS) esters are highly reactive functional groups that are widely used for conjugating molecules to primary amines (-NH2). thermofisher.com Primary amines are readily available on biomolecules, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.com

The reaction between an NHS ester and a primary amine occurs under physiological to slightly alkaline conditions (pH 7.2-9) and results in the formation of a stable amide bond. thermofisher.com This reaction is efficient and specific, making NHS esters a popular choice for creating bioconjugates. thermofisher.comtaylorandfrancis.com

While NHS esters are highly effective, their reactivity can sometimes lead to heterogeneous labeling when multiple lysine residues are present on a protein. nih.gov However, for many applications, the ease of use and stability of the resulting bond make NHS esters an invaluable tool. nih.govnih.gov

Contextualization of (+)-Biotin-PEG12-CH2CH2COONHS Ester within Advanced Bioconjugation Reagent Libraries

This compound is a prime example of an advanced bioconjugation reagent that integrates the key features discussed above. This specific molecule is designed for the efficient biotinylation of molecules containing primary amines.

The key components of this reagent are:

(+)-Biotin: The high-affinity binding tag.

PEG12 Spacer: A monodisperse polyethylene glycol spacer with 12 repeating ethylene oxide units. This provides the benefits of increased solubility, reduced steric hindrance, and enhanced biocompatibility. chempep.commsesupplies.com

CH2CH2COO Linker: An extended linker that further separates the biotin from the target molecule.

NHS Ester: The amine-reactive functional group that enables covalent attachment to the target molecule. thermofisher.com

This reagent is part of a larger library of biotinylation reagents that offer different spacer lengths, solubilities, and reactive groups to suit a wide range of research needs. thermofisher.comthermofisher.com The defined length of the PEG12 spacer in this particular compound allows for precise control over the distance between the biotin tag and the labeled molecule, which can be critical for optimizing assays that rely on the biotin-streptavidin interaction. thermofisher.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C41H72N4O18S chemdad.combroadpharm.com |

| Molecular Weight | 941.09 g/mol chemdad.com |

| CAS Number | 365441-71-0 chemdad.combroadpharm.com |

| Appearance | White to Off-White Solid chemdad.com |

| Solubility | Slightly soluble in DMF, DMSO, and Methanol chemdad.com |

| Storage | Hygroscopic, store under inert atmosphere in a refrigerator chemdad.com |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXSUFTTIRQOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72N4O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization for + Biotin Peg12 Ch2ch2coonhs Ester

Synthetic Routes for Biotin-NHS Ester Precursors

The first critical step in the synthesis is the activation of the carboxylic acid group of (+)-biotin. A widely used method is the formation of a biotin (B1667282) N-hydroxysuccinimide (NHS) ester. This creates a reactive intermediate that can readily couple with other molecules, such as the PEG linker.

Common strategies for synthesizing biotin-NHS ester precursors include:

DCC/NHS Coupling: This classic method involves reacting (+)-biotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). igem.org The reaction is typically carried out in a dry organic solvent such as N,N-dimethylformamide (DMF). igem.org DCC facilitates the formation of the active ester by removing water.

DSC-Mediated Synthesis: An alternative approach utilizes N,N'-disuccinimidyl carbonate (DSC) as the activating agent. researchgate.netnih.gov This method can be performed in a one-pot reaction by mixing biotin, DSC, and a base like triethylamine (B128534) in a solvent such as DMF. researchgate.netnih.govchemicalbook.com This route often proceeds with high yield and the resulting biotin-NHS can sometimes be used in the subsequent step without extensive purification. nih.gov

EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is another common carbodiimide (B86325) coupling agent used in conjunction with NHS to activate the carboxylic acid of biotin. researchgate.net This method is often preferred for its water-solubility, which can simplify reaction conditions in certain contexts.

The resulting biotin-NHS ester is a stable, yet reactive, precursor for the subsequent PEGylation step. sigmaaldrich.com

Strategies for Incorporating the PEG12 Linker Unit

The incorporation of the PEG12 linker serves to increase the hydrophilicity and extend the spacer arm of the biotin molecule, which can be crucial for overcoming steric hindrance in binding assays. broadpharm.com The synthesis of the full Biotin-PEG12-acid intermediate is a key phase.

A common synthetic pathway involves the reaction of a biotin-NHS ester precursor with a PEG derivative containing a terminal amine group and a protected carboxylic acid at the other end. The PEG linker itself is typically built up from smaller ethylene (B1197577) glycol units. Alternatively, a pre-formed amino-PEG12-acid derivative can be directly coupled to the activated biotin.

Solid-phase synthesis offers a modular and flexible approach for constructing such linkers. acs.org This methodology allows for the sequential addition of the biotin moiety, the PEG linker, and other functional groups on a solid support, simplifying purification at each step. acs.org For instance, a resin-bound aspartate can serve as an anchor point, to which biotin is coupled, followed by the attachment of a PEG-diamine. acs.org

Terminal NHS Ester Functionalization Techniques

The final step in the synthesis of (+)-Biotin-PEG12-CH2CH2COONHS Ester is the activation of the terminal carboxylic acid of the Biotin-PEG12-COOH intermediate. This is achieved by converting the carboxyl group into a highly reactive N-hydroxysuccinimide (NHS) ester. This NHS ester will readily react with primary amino groups on target molecules, such as proteins or peptides, to form stable amide bonds. windows.netbiochempeg.com

The techniques for this functionalization are similar to those used for activating the initial biotin molecule:

EDC/NHS or DCC/NHS Coupling: The most prevalent method involves reacting the Biotin-PEG12-COOH intermediate with NHS in the presence of a coupling agent like EDC or DCC. igem.orgbpsbioscience.com This reaction is typically performed in an anhydrous organic solvent to prevent hydrolysis of the highly reactive NHS ester.

Use of Pre-activated NHS Reagents: Reagents like N,N'-disuccinimidyl carbonate (DSC) can also be employed for the direct conversion of the carboxylic acid to the NHS ester. nih.gov

It is critical to handle the final product, Biotin-PEG12-NHS ester, with care as the NHS ester group is sensitive to moisture and can hydrolyze, rendering it non-reactive. windows.netthermofisher.com Therefore, it should be stored in a desiccated environment at low temperatures. windows.netbpsbioscience.com

Analytical Purity Assessment and Isolation Methodologies

Ensuring the purity of the final this compound is paramount for its successful application in bioconjugation. Due to the moisture sensitivity of the NHS ester, purification methods must be carefully selected to avoid aqueous conditions. nih.gov

Isolation and Purification:

Chromatography: Column chromatography is a standard method for purifying the final product and intermediates. nih.gov Given the polar nature of the PEG chain, normal-phase or reversed-phase high-performance liquid chromatography (HPLC) can be effective.

Trituration and Filtration: For intermediates like biotin-NHS, trituration with a non-polar solvent like diethyl ether followed by filtration can be an effective method to remove soluble impurities and unreacted starting materials, often yielding a product of sufficient purity for the next step. nih.gov

Dialysis and Gel Filtration: For biotinylated proteins, dialysis or gel filtration (desalting columns) are used to remove unreacted Biotin-PEG-NHS ester after the labeling reaction is complete. windows.netthermofisher.com

Purity Assessment:

HPLC: High-performance liquid chromatography is a primary tool for assessing the purity of the final compound, with typical purities expected to be ≥95%. abbexa.com

HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to quantify the amount of biotin incorporated into a protein or other molecule. windows.netthermofisher.com The assay relies on the displacement of HABA from avidin (B1170675) by biotin, causing a measurable decrease in absorbance at 500 nm. windows.netthermofisher.com

Spectroscopic and Chromatographic Techniques for Structural Elucidation

The confirmation of the chemical structure of this compound and its precursors relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is fundamental for confirming the structure. abbexa.com The spectra will show characteristic peaks for the biotin moiety, the repeating ethylene glycol units of the PEG linker, and the succinimidyl group of the NHS ester. researchgate.netresearchgate.net The integration of the proton signals can also help confirm the ratio of these components.

Mass Spectrometry (MS): Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry is a powerful tool for determining the precise molecular weight of the compound, thus confirming its elemental composition. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information by showing characteristic cleavages, often at either end of the PEG spacer arm. nih.gov For example, studies on biotinylated proteins can directly detect the mass shift corresponding to the addition of the biotin-PEG-NHS linker. nih.gov

The following table summarizes the analytical techniques used for characterization:

| Technique | Purpose | Key Findings |

| ¹H NMR | Structural confirmation | Shows characteristic signals for biotin, PEG, and NHS moieties. abbexa.comresearchgate.netresearchgate.net |

| ESI-TOF MS | Molecular weight determination | Confirms the exact mass and elemental composition of the molecule. nih.gov |

| Tandem MS (MS/MS) | Structural fragmentation analysis | Provides detailed structural information through characteristic cleavage patterns. nih.gov |

| HPLC | Purity assessment | Quantifies the purity of the final compound. abbexa.com |

Reaction Mechanisms in Bioconjugation Mediated by + Biotin Peg12 Ch2ch2coonhs Ester

Nucleophilic Acyl Substitution of the NHS Ester with Primary Aminesglenresearch.comnih.gov

The primary mechanism for the covalent conjugation of (+)-Biotin-PEG12-CH2CH2COONHS Ester to biomolecules is nucleophilic acyl substitution. glenresearch.comnih.gov In this reaction, the lone pair of electrons on a primary amine, such as the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is eliminated as a stable leaving group, resulting in the formation of a stable amide bond between the biotin-PEG12 linker and the target biomolecule. glenresearch.com This reaction is typically carried out in aqueous buffers at a pH range of 7 to 9. glenresearch.comthermofisher.com At lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction. lumiprobe.cominterchim.fr Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation. lumiprobe.cominterchim.fr

The kinetics of the reaction between NHS esters and the ε-amino group of lysine residues are influenced by several factors, including pH, temperature, and the local microenvironment of the lysine residue on the protein surface. mst.edumdpi.com The rate of reaction generally increases with increasing pH within the optimal range, as a higher concentration of deprotonated, nucleophilic amines is available. mst.edu

Interactive Table: Factors Influencing NHS Ester Reaction with Lysine

| Factor | Effect on Reaction Rate | Optimal Condition |

| pH | Increases with pH due to deprotonation of the amine. | pH 7-9 |

| Temperature | Increases with temperature. | Typically room temperature; 4°C for sensitive proteins. |

| Solvent | Aqueous buffers are common; organic co-solvents like DMSO or DMF can be used to dissolve the reagent. lumiprobe.com | Phosphate or bicarbonate buffers. lumiprobe.com |

| Steric Hindrance | Can decrease the rate for sterically hindered lysine residues. | Dependent on protein structure. |

While NHS esters react with any accessible primary amine, the N-terminal α-amino group of a protein often exhibits different reactivity compared to the ε-amino groups of lysine residues. nih.govnih.gov The pKa of the N-terminal amine is typically lower (around 7.8-8.2) than that of the lysine ε-amino group (around 10.5). This difference can be exploited to achieve a degree of site-specificity by carefully controlling the reaction pH. By performing the conjugation at a pH closer to the pKa of the N-terminal amine (e.g., pH 7.0-7.5), the N-terminus will be more deprotonated and thus more reactive than the majority of lysine residues. stackexchange.com However, achieving complete specificity for the N-terminus can be challenging due to the presence of multiple lysine residues, some of which may have lowered pKa values due to their local microenvironment. nih.gov The efficiency of the reaction is also dependent on the accessibility of the N-terminal amine. nih.gov

Physico-Chemical Modulation by the PEG12 Spacer in Conjugation Processesnih.govwikipedia.org

The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a crucial role in modulating the physico-chemical properties of the resulting conjugate. nih.govwikipedia.org

The long, flexible PEG12 spacer arm physically separates the biotin (B1667282) moiety from the conjugated biomolecule. This separation is critical for mitigating steric hindrance that could otherwise prevent the biotin from accessing the deep binding pocket of avidin (B1170675) or streptavidin. thermofisher.comthermofisher.com The extended spacer allows for more efficient binding in downstream applications.

Interactive Table: Effects of the PEG12 Spacer

| Property | Influence of PEG12 Spacer | Benefit in Bioconjugation |

| Steric Hindrance | Reduces steric hindrance for biotin binding. thermofisher.com | Improves efficiency of biotin-avidin/streptavidin interaction. |

| Hydrophilicity | Increases the water solubility of the conjugate. thermofisher.com | Prevents aggregation and improves handling of hydrophobic molecules. youtube.com |

| Aggregation | Reduces the propensity for aggregation of the conjugated protein. thermofisher.comyoutube.com | Enhances the stability and shelf-life of the conjugate. nih.gov |

Principles of the Biotin-Avidin/Streptavidin Affinity Interaction for Downstream Applicationsnih.govacs.orgnih.govaatbio.com

The interaction between biotin and avidin (from egg white) or streptavidin (from Streptomyces avidinii) is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. aatbio.comthermofisher.com This exceptionally high affinity forms the basis for numerous downstream applications in biotechnology. nih.gov

Both avidin and streptavidin are tetrameric proteins, meaning each molecule can bind up to four molecules of biotin. aatbio.comthermofisher.com This multivalency allows for significant signal amplification in detection assays and high capacity in purification systems. aatbio.com The binding is highly specific and rapid, and the resulting complex is stable over a wide range of pH, temperature, and denaturing conditions. thermofisher.combosterbio.com

While both proteins bind biotin with high affinity, streptavidin is often preferred in applications due to its lower non-specific binding. Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI ≈ 10.5), which can lead to electrostatic interactions with negatively charged biomolecules. thermofisher.com Streptavidin, on the other hand, is not glycosylated and has a near-neutral pI, reducing the likelihood of non-specific binding. thermofisher.com

The strength and specificity of the biotin-avidin/streptavidin interaction are exploited in a vast array of applications, including:

Immunoassays (e.g., ELISA): For signal amplification and detection. acs.orgthermofisher.com

Immunohistochemistry (IHC) and Immunofluorescence (IF): For visualizing the localization of target molecules in cells and tissues. thermofisher.combosterbio.com

Affinity Chromatography: For the purification of biotinylated molecules. thermofisher.com

Pull-down Assays: To isolate and identify binding partners of a biotinylated protein. thermofisher.com

Advanced Research Applications in Biomolecular Labeling and Functionalization

Protein Biotinylation for High-Affinity Detection and Purification Strategies

The process of biotinylation, or the covalent attachment of biotin (B1667282) to a molecule, is a cornerstone of many modern biological assays. The (+)-Biotin-PEG12-CH2CH2COONHS Ester is particularly well-suited for this purpose due to its water-soluble and amine-reactive nature. The NHS ester group readily reacts with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds under mild pH conditions (pH 7-9). chemdad.com The long, flexible PEG12 spacer helps to minimize steric hindrance and improves the accessibility of the biotin group for binding to avidin (B1170675) or streptavidin, which exhibit an exceptionally high affinity for biotin. precisepeg.com This strong and specific interaction is the foundation for numerous detection and purification techniques. thermofisher.com

Development of Immunoassay Platforms (e.g., ELISA, Western Blotting)

In immunoassay platforms like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, the biotinylation of antibodies or other proteins with reagents like this compound significantly enhances signal amplification and assay sensitivity. thermofisher.com In a typical ELISA, a biotinylated detection antibody binds to the target antigen. Subsequently, a streptavidin-enzyme conjugate is added, which binds to the biotinylated antibody. The enzyme then catalyzes a reaction that produces a measurable signal, such as a color change or light emission. The ability to attach multiple biotin molecules to a single antibody allows for the binding of multiple streptavidin-enzyme conjugates, thereby amplifying the signal and increasing the sensitivity of the assay. thermofisher.com

Similarly, in Western blotting, biotinylated antibodies are used to detect specific proteins that have been separated by gel electrophoresis and transferred to a membrane. The hydrophilic PEG spacer of this compound helps to reduce non-specific binding and aggregation of the labeled antibodies, leading to clearer and more reliable results. thermofisher.com

| Immunoassay Platform | Role of this compound | Benefit |

| ELISA | Biotinylation of detection antibodies. | Signal amplification, increased sensitivity. |

| Western Blotting | Biotinylation of primary or secondary antibodies. | Enhanced detection, reduced non-specific binding. |

Utilization in Affinity Chromatography with Immobilized Streptavidin Resins

Affinity chromatography is a powerful technique for purifying biotinylated molecules from complex mixtures. thermofisher.com By immobilizing streptavidin or avidin onto a solid support, such as agarose (B213101) or magnetic beads, a highly specific affinity resin is created. thermofisher.combroadpharm.com When a solution containing biotinylated proteins is passed over this resin, the biotinylated molecules bind tightly to the immobilized streptavidin, while non-biotinylated components are washed away. thermofisher.com

The this compound is advantageous in this context because the long PEG spacer arm facilitates efficient binding of the biotinylated protein to the streptavidin resin, even for large or sterically hindered proteins. precisepeg.com This leads to high-purity isolation of the target molecule. The strong, near-covalent nature of the biotin-streptavidin interaction ensures that the captured protein remains bound during extensive washing steps, resulting in a highly purified product. Elution of the biotinylated protein can be achieved under denaturing conditions, although milder elution strategies are sometimes possible depending on the specific application.

Methodologies for Cell Surface Biotinylation and Membrane Protein Characterization

Identifying and characterizing proteins on the surface of cells is crucial for understanding cellular function, signaling, and disease states. This compound is a valuable reagent for this purpose because it is membrane-impermeable due to its hydrophilic PEG chain. thermofisher.com This property ensures that only proteins exposed on the outer surface of the cell are labeled when the reagent is added to intact cells.

The process involves incubating live cells with this compound, which reacts with primary amines on extracellular domains of membrane proteins. After labeling, the cells can be lysed, and the biotinylated proteins can be specifically captured using streptavidin-affinity chromatography. thermofisher.combroadpharm.com These isolated surface proteins can then be identified and quantified using techniques like mass spectrometry, providing a snapshot of the cell surface proteome. This approach has been instrumental in studying receptor expression, membrane protein trafficking, and identifying biomarkers on various cell types. thermofisher.comnih.gov

Bioconjugation for Molecular Probe and Biosensor Development

The ability to conjugate biotin to various molecules using this compound extends its utility to the creation of sophisticated molecular probes and biosensors. precisepeg.com These tools are designed to detect and quantify specific biological molecules or events with high specificity and sensitivity.

Construction of Fluorescently Labeled Biotinylated Probes

By reacting this compound with a fluorescent dye that contains a primary amine, a fluorescently labeled biotinylated probe can be synthesized. This probe combines the specific targeting capability of biotin with the sensitive detection offered by fluorescence. These probes can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence-based assays.

For instance, a fluorescently labeled biotin probe can be used to visualize the localization of streptavidin or avidin-conjugated molecules within cells or tissues. Alternatively, a molecule of interest can be biotinylated and then detected with a fluorescently labeled streptavidin. The PEG12 spacer in the probe helps to maintain the solubility and functionality of both the biotin and the fluorescent dye.

| Probe Component | Function |

| Biotin | Provides high-affinity binding to streptavidin/avidin. |

| PEG12 Spacer | Increases water solubility and minimizes steric hindrance. |

| Fluorescent Dye | Enables detection through fluorescence emission. |

Integration into Microarray and Diagnostic Assay Systems for Biomarker Analysis

Microarrays and other diagnostic assay systems often rely on the specific capture and detection of biomarkers from biological samples. This compound plays a key role in the development of these platforms. For example, capture antibodies or other affinity reagents can be immobilized on a microarray surface. A biological sample is then applied, and the biomarker of interest is captured. A second, biotinylated detection antibody, specific for a different epitope on the biomarker, is then added. Finally, a fluorescently labeled streptavidin is used to detect the presence of the biotinylated antibody, providing a quantitative measure of the biomarker concentration.

The use of biotinylation with reagents like this compound in these systems offers several advantages, including signal amplification and the versatility to adapt the assay for different detection modalities. This approach is widely used in the development of sensitive and specific diagnostic tests for a variety of diseases. chemdad.com

Functionalization of Polymeric Nanoparticles and Material Surfaces for Research

The ability to modify the surfaces of nanoparticles and other materials is critical for developing targeted systems in research. This compound serves as a key reagent in this field, enabling precise control over surface properties and biological interactions.

Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable and biocompatible polymer for creating nanoparticles that can encapsulate therapeutic or imaging agents. acs.org However, for these nanoparticles to be effective in targeted applications, their surfaces must be modified to interact specifically with biological targets. acs.org

The use of linkers like this compound provides a robust method for attaching biotin to the surface of PLGA nanoparticles. researchgate.net The NHS ester end of the molecule reacts with primary amine groups that can be introduced onto the PLGA surface, forming a stable amide bond. tandfonline.com This process results in nanoparticles "decorated" with biotin molecules at the end of flexible PEG chains. acs.orgresearchgate.net This surface functionalization is a versatile strategy for coupling various targeting moieties to preformed PLGA particles. researchgate.net The biotin receptor is often overexpressed on the surface of various cancer cells, making biotin a suitable targeting agent for delivering cytotoxic drugs specifically to tumor sites. acs.orgresearchgate.net Studies have shown that biotin-decorated PLGA nanoparticles exhibit enhanced cellular uptake in cancer cell lines that overexpress the biotin receptor, leading to improved therapeutic efficacy compared to non-targeted nanoparticles. acs.org For instance, biotin-conjugated PLGA nanoparticles loaded with the anticancer drug irinotecan (B1672180) showed significantly greater inhibition of tumor growth in a colon cancer model compared to non-targeted nanoparticles. acs.org

The synthesis of biotin-conjugated PLGA can be achieved through a multi-step process involving the activation of biotin's carboxylic acid group with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an amine-terminated PEG, and finally conjugation to PLGA. tandfonline.com The presence of the PEG spacer improves the hydrophilicity of the nanoparticles and extends the biotin moiety away from the nanoparticle surface, reducing steric hindrance and enhancing its availability for binding to avidin or streptavidin. tandfonline.comresearchgate.net

| Nanoparticle System | Functionalization Method | Resulting Particle Size (nm) | Key Finding | Reference |

|---|---|---|---|---|

| PLGA-PEG-Biotin NPs | Conjugation of PEG-biotin to pre-activated PLGA | ~180 nm | Slightly larger size and higher drug loading compared to non-targeted NPs. tandfonline.com | tandfonline.com |

| Biotin-conjugated PLGA NPs with Irinotecan | Conjugation of biotin to PLGA using diisopropyl carbodiimide (B86325) | ~204 nm | Enhanced cellular uptake and anticancer activity in CT-26 cancer cells. acs.org | acs.org |

| PLGA NPs functionalized with Biotin-PEG-Amine | Cyanuric chloride chemistry on preformed PLGA NPs | ~210 nm | Achieved a surface density of approx. 2650 biotin molecules per nanoparticle. acs.org | acs.org |

Gold nanoparticles (AuNPs) are extensively used in diagnostics and bio-sensing due to their unique optical properties. nih.gov Functionalizing AuNPs with biotin via a PEG linker creates highly sensitive and specific probes for detecting a wide range of biomolecules. acs.orgnih.gov The synthesis typically involves adsorbing a thiol-terminated PEG-biotin linker onto the gold surface through stable gold-thiol chemistry. nih.govacs.org The this compound can be adapted for this by first reacting the NHS ester with a thiol-containing amine to create the necessary thiol group for attachment to the gold surface.

These biotin-PEG-AuNP probes serve as universal constructs for detecting proteins and nucleic acids. nih.govacs.org In a typical assay format, the target molecule is first captured on a solid support (like a microarray) and then recognized by a biotinylated antibody or oligonucleotide. The biotin-PEG-AuNP probe is then introduced and binds to the biotinylated detector molecule via a streptavidin bridge. The presence of the gold nanoparticles can be detected with high sensitivity, often through light scattering or signal amplification by silver or gold enhancement. nih.gov This approach has enabled the detection of cancer biomarkers like prostate-specific antigen (PSA) and microRNAs at femtomolar concentrations. acs.orgacs.org The PEG linker is crucial as it prevents non-specific binding of the AuNP to surfaces and enhances the accessibility of the biotin moiety. nih.gov

| Probe Type | Target Analyte | Detection Limit | Key Feature | Reference |

|---|---|---|---|---|

| Biotin-PEG-AuNP | Nucleic Acids (microRNAs) | 50 fM | Enables simultaneous detection of different classes of biomolecules from a single sample. acs.orgnih.gov | acs.orgnih.gov |

| Biotin-PEG-AuNP | Protein (Prostate-Specific Antigen) | 1 pg/μL | Universal probe design simplifies assay development. acs.orgacs.org | acs.orgacs.org |

A significant advantage of using biotin-PEG-NHS esters is the ability to create a "universal" nanoparticle platform that can be easily adapted for various applications. acs.org By functionalizing preformed nanoparticles (such as those made from PLGA or conjugated polymers) with biotin, a versatile surface is created. acs.orgnih.gov This biotinylated surface can then be conjugated to any ligand, antibody, or protein that has been pre-complexed with avidin or streptavidin. acs.org

This two-step strategy uncouples the nanoparticle formulation from the ligand attachment process. acs.org Researchers can first optimize the synthesis of the nanoparticles to achieve desired physical characteristics and drug loading, and then, in a separate step, attach the desired targeting moiety. This is more efficient than developing a unique conjugation chemistry for every new ligand. acs.org For example, biotinylated PLGA nanoparticles have been shown to bind specifically to NeutrAvidin-coated surfaces, and this system can be used to attach fluorescent dyes or other ligands for cell-specific targeting and imaging. acs.org This approach provides a modular and rapid method for tailoring nanoparticle surfaces for diverse research needs. nih.gov

Application in Proteolysis Targeting Chimeras (PROTACs) Research and Development

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. nih.gov A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov The linker is not merely a spacer but a critical component that influences the PROTÁC's properties and efficacy. nih.govnih.gov

PEG-based linkers, such as those derived from this compound (though typically without the biotin for this application), are the most common motifs used in PROTAC design. nih.govexplorationpub.com The NHS ester group provides a convenient handle for synthetic integration, allowing for facile amide bond formation with an amine-containing E3 ligase ligand or warhead. medchemexpress.comtargetmol.com

The key advantages of using PEG linkers in PROTACs include:

Improved Solubility: PEG chains are hydrophilic, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, improving its pharmacokinetic properties. explorationpub.comprecisepeg.com

Flexibility: The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, which can be advantageous for inducing the formation of a stable and productive ternary complex (E3 ligase-PROTAC-POI). explorationpub.commusechem.com

Synthetic Accessibility: A wide variety of bifunctional PEG linkers with different lengths and reactive groups are commercially available, enabling the rapid and systematic synthesis of PROTAC libraries to explore structure-activity relationships. nih.govbiochempeg.com

The design process often involves connecting a warhead and an E3 ligase ligand using linkers of varying lengths and compositions to find the optimal architecture for efficient protein degradation. nih.gov

The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency. nih.govnih.gov There is no universal optimal linker; its ideal length depends on the specific POI and E3 ligase being targeted. nih.gov Structure-activity relationship (SAR) studies are therefore essential. Typically, researchers synthesize a series of PROTACs with systematically varied linker lengths (e.g., by increasing the number of PEG units) and evaluate their degradation potency (DC50) and maximum degradation level (Dmax). nih.govresearchgate.net

Linker Length: A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. researchgate.net Conversely, a linker that is too long might lead to unproductive binding or poor cellular permeability. Studies have shown that for a given target, there is often an optimal linker length that maximizes degradation. For example, in the development of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom PEG linker was found to be significantly more potent than a 12-atom linker, even though both had similar binding affinities. explorationpub.com

Linker Composition: The inclusion of ether oxygens in PEG linkers, compared to simple alkyl chains, can influence binding and activity. These oxygen atoms can form hydrogen bonds with amino acid residues in the ternary complex, contributing to its stability. nih.gov However, PEG linkers can also be more susceptible to oxidative metabolism. explorationpub.com Therefore, optimizing the ratio of PEG units to alkyl groups is a common strategy to balance solubility, flexibility, and metabolic stability. nih.gov

The empirical nature of linker optimization underscores the importance of having access to a diverse toolbox of linkers, like this compound, to accelerate the discovery of potent and effective PROTACs.

| PROTAC Target | E3 Ligase | Linker Length/Type | Observed Activity (DC50) | Reference |

|---|---|---|---|---|

| BRD4 | CRBN | 0, 1, 2, 4, 5 PEG units | Potency was high for 0, 4, and 5 PEG units (<0.5 µM) but low for 1-2 units (>5 µM), showing a non-linear relationship. nih.gov | nih.gov |

| ERα | Not Specified | 12-atom vs. 16-atom PEG | The 16-atom linker was significantly more potent in degrading the target. explorationpub.com | explorationpub.com |

| CRBN (homo-PROTAC) | CRBN | Variable PEG lengths | An 8-atom long PEG linker was found to be optimal for self-degradation. explorationpub.com | explorationpub.com |

| BTK | CRBN | < 4 PEG units vs. ≥ 4 PEG units | Shorter linkers impaired binary binding affinity by up to 20-fold due to steric repulsion. researchgate.net | researchgate.net |

Site-Selective Protein Functionalization Studies

Site-selective modification of proteins is crucial for understanding the specific roles of different domains and amino acid residues. Random labeling, particularly of lysine residues which are often abundant and functionally important, can lead to heterogeneous products with compromised biological activity. thermofisher.com this compound can be employed in strategies that favor modification at a specific site, such as the N-terminus, providing homogenous populations of labeled proteins for downstream analysis. thermofisher.comsigmaaldrich.com

The primary amine of a protein's N-terminus and the ε-amino group of lysine side chains are the principal targets for NHS esters like this compound. thermofisher.com The efficiency and selectivity of N-terminal acylation can be significantly influenced by controlling the reaction conditions, most notably the pH. thermofisher.comlumiprobe.com This is due to the difference in the acidity (pKa) of the N-terminal α-amino group (pKa ≈ 8.9) and the lysine ε-amino group (pKa ≈ 10.5). thermofisher.com

At a pH value below the pKa of the lysine side chain, the N-terminal amine is more readily deprotonated and thus more nucleophilic, favoring its reaction with the NHS ester. thermofisher.com By maintaining a reaction pH of around 6.5, preferential biotinylation of the N-terminus can be achieved. thermofisher.com In contrast, at a higher pH (e.g., 7.0-9.0), both primary amines are more likely to be deprotonated and reactive, leading to less selective labeling. acs.orgwindows.net

The efficiency of the labeling reaction is also dependent on the molar ratio of the biotinylating reagent to the protein. thermofisher.com For selective N-terminal labeling of peptides, a 5-fold molar excess of an NHS-biotin reagent has been shown to be effective. thermofisher.com

Table 1: Reaction Conditions for Selective N-Terminal Acylation

| Parameter | Condition | Rationale |

|---|---|---|

| pH | 6.5 | Favors deprotonation and reactivity of the N-terminal α-amine over lysine ε-amines. thermofisher.com |

| Reagent | This compound | Provides a biotin tag with a long, flexible spacer arm. |

| Molar Excess | ~5-fold over peptide/protein | Sufficient for driving the reaction towards completion without excessive non-specific labeling. thermofisher.com |

| Temperature | 4°C | Lower temperature can help to control the reaction rate and improve selectivity. thermofisher.com |

| Incubation Time | 24 hours | Allows for sufficient time for the reaction to proceed at a lower temperature. thermofisher.com |

| Buffer | Non-amine containing (e.g., 50 mM phosphate) | Avoids competition from buffer components for reaction with the NHS ester. thermofisher.com |

Thioester-containing proteins are a class of proteins where an internal thioester bond plays a critical role in their function, often mediating covalent attachment to their targets. nih.gov Studying the mechanisms of these proteins requires methods to specifically label and track them. While this compound is primarily an amine-reactive reagent, it can be chemically converted into a tool for labeling proteins at specific cysteine residues, including those at the N-terminus. nih.gov

A recently developed "one-pot" strategy allows for the conversion of commercially available NHS esters into thioester-reactive probes. nih.gov In this method, the NHS ester is first reacted with 2-mercaptoethanesulfonate (MESNA) in a transesterification reaction. This generates a more chemoselective thioester derivative of the original molecule in situ. This newly formed thioester can then react specifically with an N-terminal cysteine residue on a target protein, a process analogous to native chemical ligation (NCL). nih.gov

This strategy has been successfully demonstrated with Biotin-PEG4-NHS, a structurally similar compound to this compound, achieving high selectivity and labeling yields with minimal non-specific ligation (<5%). nih.gov The resulting site-specifically biotinylated thioester protein can then be used in a variety of assays to gain mechanistic insights. For example, the biotin tag can be used for affinity purification of the protein and its covalently bound partners, helping to identify the targets of the thioester protein. lifetein.com.cn Furthermore, the introduction of a bulky biotin-PEG tag at a specific site can be used to probe the structural and functional consequences of modifications near the thioester domain.

Table 2: MESNA-Mediated Conversion for N-Terminal Cysteine Labeling

| Step | Component | Purpose |

|---|---|---|

| 1. Thioester Formation | This compound | The starting biotinylation reagent. |

| MESNA (in large excess) | Reacts with the NHS ester to form a biotin-PEG12-thioester. nih.gov | |

| HEPES Buffer (pH 6.8-7.0) | Provides the optimal pH environment for the transesterification reaction. nih.gov | |

| TCEP | A reducing agent to prevent disulfide bond formation of MESNA. nih.gov | |

| 2. Protein Labeling | Protein with N-terminal Cysteine | The target for site-specific labeling. |

This approach provides a powerful tool for the functional investigation of thioester proteins, enabling researchers to dissect the molecular mechanisms underlying their covalent binding activities.

Methodological Considerations and Optimization in Research Protocols

Optimization of Reaction Conditions for Amine-NHS Ester Coupling

The core reaction involving (+)-Biotin-PEG12-CH2CH2COONHS Ester is the coupling of its N-hydroxysuccinimide (NHS) ester group with primary amines on a target molecule, such as the lysine (B10760008) residues of a protein, to form a stable amide bond. neb.com The efficiency of this reaction is influenced by several factors that require careful optimization.

The pH of the reaction buffer is a critical parameter governing the efficiency of the amine-NHS ester coupling. The reaction is highly pH-dependent, with the optimal range generally falling between pH 7 and 9. neb.comnih.gov This is because the deprotonated primary amine is the nucleophile that attacks the NHS ester. At lower pH values, the amine groups are more likely to be protonated (R-NH3+), rendering them non-nucleophilic and thus slowing down or inhibiting the reaction. jyi.org Conversely, at very high pH levels (above 9.0), the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate. tandfonline.com Therefore, maintaining the pH within the optimal range is crucial for maximizing the efficiency of amide bond formation. tandfonline.comnih.gov Studies have shown that the rate of the reaction increases with pH within this optimal range due to the increased concentration of deprotonated amines. jyi.org

Interactive Data Table: pH Influence on Amine-NHS Ester Coupling

| pH Level | Amine State | Reaction Efficiency | Primary Concern |

| < 7 | Predominantly Protonated (R-NH3+) | Low | Amine group is not nucleophilic |

| 7 - 9 | Balance of Protonated and Deprotonated | Optimal | Maximizes reaction rate while minimizing NHS ester hydrolysis |

| > 9 | Predominantly Deprotonated (R-NH2) | Decreased | Increased rate of NHS ester hydrolysis |

This table summarizes the general effects of pH on the coupling reaction between an amine and an NHS ester.

The choice of solvent is another important consideration. This compound is often dissolved in a dry, aprotic organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer containing the target molecule. chemicalbook.comsigmaaldrich.commedchemexpress.com This is because the NHS ester is susceptible to hydrolysis, and the presence of water in the stock solution can lead to its degradation. sigmaaldrich.com The compound is hygroscopic and sensitive to moisture, necessitating storage in a dry, inert atmosphere, typically in a refrigerator. chemicalbook.comchemdad.com When preparing the reaction, it is crucial to use anhydrous solvents to dissolve the biotinylation reagent. sigmaaldrich.com The final reaction mixture is usually an aqueous buffer system, and the concentration of the organic solvent should be kept to a minimum to avoid denaturation of protein targets. researchgate.net

Impact of PEG Spacer Length and Monodispersity on Conjugate Performance

The polyethylene (B3416737) glycol (PEG) spacer of this compound plays a significant role in the properties of the resulting bioconjugate. nih.gov

The length of the PEG spacer can influence the accessibility of the biotin (B1667282) moiety to its binding partner, streptavidin or avidin (B1170675). researchgate.net A longer spacer can help to overcome steric hindrance, allowing the biotin to reach the binding pocket of streptavidin more effectively, especially when the biotin is attached to a large biomolecule. nih.govnih.govresearchgate.net Studies have shown that varying the PEG spacer length can be a tool for optimizing the targeting properties of conjugates. nih.gov In some cases, longer PEG linkers have been shown to enhance tumor targeting and accumulation in vivo. dovepress.com However, excessively long PEG chains could potentially mask the biologically active site of a peptide or protein, thereby impairing its function. nih.gov

The monodispersity of the PEG linker is another critical factor. This compound contains a monodisperse PEG chain, meaning it has a precise, single molecular weight and a defined chain length. broadpharm.combiochempeg.comaxispharm.com This is in contrast to polydisperse PEGs, which are mixtures of polymers with a range of molecular weights. broadpharm.combiochempeg.com The use of a monodisperse PEG linker leads to a more homogeneous final product, which is crucial for reproducibility and consistency in research and therapeutic applications. biochempeg.comacs.org Polydispersity can complicate the analysis and purification of the conjugate and may lead to batch-to-batch variability. biochempeg.com Monodisperse PEGs offer better control over the physicochemical properties of the bioconjugate, such as its solubility and hydrodynamic size. biochempeg.comaxispharm.com

Interactive Data Table: Comparison of Monodisperse and Polydisperse PEG Linkers

| Property | Monodisperse PEG (e.g., in this compound) | Polydisperse PEG |

| Molecular Weight | Precise, single molecular weight | Average molecular weight with a distribution |

| Product Homogeneity | High | Low (mixture of conjugates) |

| Characterization | Simpler and more defined | Complex and heterogeneous |

| Reproducibility | High | Can be variable |

| Control over Properties | High | Lower |

This table highlights the key differences between monodisperse and polydisperse PEG linkers in the context of bioconjugation.

Strategies for Minimizing Non-Specific Biotinylation in Complex Biological Matrices

In complex biological samples, such as cell lysates or plasma, non-specific biotinylation can be a significant issue. This occurs when the biotinylation reagent reacts with molecules other than the intended target. Several strategies can be employed to minimize this problem.

One common approach is to perform the biotinylation reaction under optimized conditions, including the use of the appropriate pH and a carefully controlled molar ratio of the biotinylation reagent to the target molecule. researchgate.net Using a minimal excess of the biotinylation reagent can help to reduce off-target reactions.

Another strategy is to block non-specific binding sites. This can be achieved by pre-incubating the sample with a blocking agent, such as bovine serum albumin (BSA) or a non-ionic detergent like Tween-20, before adding the biotinylated probe. nih.govresearchgate.net For pull-down assays using streptavidin beads, pre-clearing the lysate with beads alone can help to remove proteins that non-specifically bind to the beads. researchgate.net Furthermore, performing stringent washes after the binding step can help to remove non-specifically bound proteins. researchgate.netnih.gov The high affinity of the biotin-streptavidin interaction allows for the use of harsh washing conditions without disrupting the specific binding. nih.gov

Characterization Techniques for Bioconjugation Products

After the conjugation reaction, it is essential to characterize the resulting bioconjugate to confirm its formation, purity, and integrity. nih.govsartorius.com A variety of analytical techniques can be employed for this purpose. axispharm.com

Spectroscopic methods are valuable tools for confirming the successful conjugation of this compound to a target molecule.

UV-Vis Spectroscopy: This technique can be used to monitor the conjugation reaction and to determine the degree of labeling. acs.orgyoutube.com The absorbance of the conjugate at specific wavelengths can be measured. For example, if the target is a protein, its absorbance at 280 nm can be compared before and after conjugation. acs.org The introduction of the biotin-PEG linker may cause a shift or change in the UV-Vis spectrum. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for confirming the formation of the amide bond between the biotinylation reagent and the target molecule. mdpi.com The appearance of new peaks or shifts in existing peaks corresponding to amide bond vibrations can provide direct evidence of successful conjugation. mdpi.com For instance, changes in the regions around 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) are indicative of amide bond formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller target molecules, ¹H NMR spectroscopy can be used to confirm the structure of the conjugate. acs.org The appearance of characteristic proton signals from both the biotin-PEG moiety and the target molecule in the NMR spectrum of the purified conjugate confirms its identity. acs.org

Mass Spectrometry (MS): Techniques such as MALDI-TOF or LC-MS are powerful tools for determining the molecular weight of the bioconjugate. sartorius.comacs.org An increase in the molecular weight corresponding to the addition of the this compound moiety provides strong evidence of successful conjugation. acs.org

Electrophoretic Mobility Shift Assays for Conjugation Efficiency (e.g., SDS-PAGE)

In a typical experiment, samples of the unmodified protein and the biotinylated protein are run in adjacent lanes on an SDS-PAGE gel. After electrophoresis, the gel is stained with a protein stain such as Coomassie Brilliant Blue. A successful conjugation is indicated by the appearance of new, higher molecular weight bands in the lane corresponding to the biotinylated sample, with a concurrent decrease in the intensity of the band at the original molecular weight. semanticscholar.orgresearchgate.net The extent of the shift and the distribution of bands can provide a qualitative estimate of the degree and heterogeneity of the biotinylation. For instance, the presence of multiple distinct bands above the original protein band may suggest that the protein population contains molecules with one, two, or more biotin-PEG groups attached. researchgate.net

To further confirm that the observed band shift is due to biotinylation, a "supershift" assay can be performed. sartorius.comnih.gov In this variation, the biotinylated protein sample is incubated with a biotin-binding protein, such as streptavidin or avidin, prior to loading onto the gel. The strong and specific interaction between biotin and streptavidin (which is a tetramer) results in the formation of a much larger complex. This complex will migrate significantly slower than the biotinylated protein alone, causing a "supershift" to a much higher molecular weight on the gel. sartorius.comnih.gov The disappearance of the biotinylated protein band and the appearance of a new, high-molecular-weight band upon addition of streptavidin provides definitive evidence of successful biotin conjugation.

| Lane | Sample | Observed Bands (Apparent MW) | Interpretation |

|---|---|---|---|

| 1 | Molecular Weight Marker | Multiple bands | Standard for MW estimation |

| 2 | Unmodified Protein | ~50 kDa | Baseline mobility of the target protein |

| 3 | Biotinylated Protein | Faint ~50 kDa band, Strong ~51.5 kDa band, Faint ~53 kDa band | Successful conjugation. The ~51.5 kDa band represents mono-biotinylated protein, and the ~53 kDa band represents di-biotinylated protein. Some unmodified protein remains. |

| 4 | Biotinylated Protein + Streptavidin | Band at >110 kDa | Confirmation of biotinylation ("supershift"). The biotinylated protein has bound to streptavidin (itself ~60 kDa), creating a large complex. |

Quantitative Assessment of Biotinylation Degree (e.g., HABA assay, Resonant Mirror Measurements)

While SDS-PAGE provides a good qualitative check, a quantitative assessment is often necessary to determine the average number of biotin molecules incorporated per protein molecule, also known as the degree of biotinylation (DOB).

HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common, rapid, and cost-effective colorimetric method for quantifying biotin incorporation. illinois.edunih.gov The assay is based on the displacement of the HABA dye from the biotin-binding sites of avidin.

The principle is as follows:

A solution of avidin and HABA is prepared, which forms a complex that has a characteristic absorbance maximum at 500 nm. illinois.edu

When a sample containing a biotinylated protein, such as one modified with this compound, is added to this solution, the biotin will displace the HABA dye from the avidin-binding pockets. This is because the affinity of avidin for biotin is significantly higher (Kd ≈ 10⁻¹⁵ M) than its affinity for HABA (Kd ≈ 10⁻⁶ M).

This displacement causes a decrease in the absorbance at 500 nm, which is directly proportional to the concentration of biotin in the sample. illinois.edunih.gov

By measuring the change in absorbance and knowing the concentration of the protein, the molar ratio of biotin to protein can be calculated using the Beer-Lambert law. The molar extinction coefficient for the HABA-avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹. It is crucial to first remove any unreacted, free biotin from the sample by methods like dialysis or gel filtration to ensure accurate results.

| Parameter | Symbol | Value | Notes |

|---|---|---|---|

| Molar Extinction Coefficient of HABA-Avidin at 500 nm | ε | 34,000 M⁻¹cm⁻¹ | A constant value. |

| Cuvette Path Length | b | 1 cm | Standard spectrophotometer cuvette. |

| Absorbance of HABA/Avidin solution | A₅₀₀ (H/A) | 0.950 | Initial absorbance before adding the sample. |

| Absorbance after adding Biotinylated Protein | A₅₀₀ (H/A/B) | 0.620 | Final absorbance. |

| Concentration of Protein Sample | [Protein] | 2 mg/mL | Measured by a protein assay (e.g., BCA). |

| Molecular Weight of Protein | MW | 50,000 g/mol | Known value for the target protein. |

| Volume of HABA/Avidin | V₁ | 0.9 mL | Volume in the cuvette. |

| Volume of Biotinylated Sample | V₂ | 0.1 mL | Volume of sample added. |

| Calculation | |||

| Change in Absorbance (ΔA) | ΔA = A₅₀₀ (H/A) - A₅₀₀ (H/A/B) = 0.950 - 0.620 = 0.330 | ||

| Molarity of Biotin (in cuvette) | [Biotin] = ΔA / (ε * b) = 0.330 / (34000 * 1) = 9.71 x 10⁻⁶ M | ||

| Moles of Biotin (in sample) | Moles Biotin = [Biotin] * (V₁ + V₂) = (9.71 x 10⁻⁶ mol/L) * (0.001 L) = 9.71 x 10⁻⁹ mol | ||

| Molarity of Protein (in sample) | [Protein] = (2 g/L) / (50000 g/mol) = 4.0 x 10⁻⁵ M | ||

| Moles of Protein (in sample) | Moles Protein = [Protein] * V₂ = (4.0 x 10⁻⁵ mol/L) * (0.0001 L) = 4.0 x 10⁻⁹ mol | ||

| Degree of Biotinylation (DOB) | DOB = Moles Biotin / Moles Protein = 9.71 x 10⁻⁹ / 4.0 x 10⁻⁹ ≈ 2.4 |

Resonant Mirror Measurements

Resonant mirror biosensors, such as the IAsys system, offer a label-free, real-time method to monitor biomolecular interactions at a surface. This technology can be adapted to quantify the degree of biotinylation. The underlying principle involves measuring changes in the refractive index at a sensor surface. When molecules bind to the surface, the refractive index changes, which in turn alters the resonant angle of light coupled into a waveguide. This change is measured in arc seconds and is proportional to the mass bound to the surface.

For assessing biotinylation, the process would typically involve:

Immobilization: A known amount of streptavidin is immobilized onto the sensor cuvette surface.

Binding Measurement: The biotinylated protein sample, for example, a protein conjugated with this compound, is introduced. The binding of the biotinylated protein to the immobilized streptavidin is monitored in real-time as a change in the resonant angle.

Quantification: The magnitude of the signal change (in arc seconds) is directly proportional to the mass of the biotinylated protein bound to the surface. By knowing the amount of streptavidin on the surface and the molecular weights of both the protein and streptavidin, one can calculate the stoichiometry of the binding interaction. This allows for a determination of the average number of functional biotin groups per protein molecule that are capable of binding to streptavidin.

This technique is highly sensitive and provides kinetic data (association and dissociation rates) in addition to endpoint measurements, offering a more detailed characterization of the biotinylated conjugate.

Future Directions and Emerging Research Avenues

Development of Next-Generation Biotin-PEG-NHS Ester Derivatives with Enhanced Reactivity or Specificity

The development of novel Biotin-PEG-NHS ester derivatives is a key area of research, with a focus on overcoming the limitations of current reagents. A significant effort is directed towards creating derivatives with enhanced reactivity and specificity. This includes the introduction of cleavable linkers that can be broken under specific physiological conditions, such as changes in pH, redox potential, or the presence of specific enzymes. These "stimuli-responsive" linkers would allow for the controlled release of biotinylated molecules, providing greater temporal and spatial control over experimental outcomes.

Furthermore, research is underway to develop derivatives with modified NHS esters that exhibit greater stability in aqueous solutions, reducing hydrolysis and increasing the efficiency of conjugation reactions. By fine-tuning the electronic and steric properties of the NHS ester, it is possible to achieve a higher yield of desired bioconjugates.

Another promising approach is the development of derivatives with alternative reactive groups that target different functional groups on biomolecules. This would expand the repertoire of biotinylation strategies beyond primary amines, allowing for more selective labeling of proteins, nucleic acids, and other cellular components.

Integration with Advanced Bioorthogonal Chemistry for Multiplexed Labeling and Functionalization

The integration of (+)-Biotin-PEG12-CH2CH2COONHS Ester with advanced bioorthogonal chemistry represents a powerful strategy for multiplexed labeling and functionalization. Bioorthogonal reactions, which occur in living systems without interfering with native biochemical processes, offer a high degree of specificity and control. By incorporating bioorthogonal handles, such as alkynes or azides, into the Biotin-PEG-NHS ester scaffold, researchers can create a versatile platform for multi-step labeling experiments.

For instance, a biotinylated and alkyne-modified protein can be first captured using streptavidin and then further functionalized by "clicking" on an azide-containing fluorescent probe or drug molecule. This approach enables the simultaneous tracking and manipulation of multiple targets within a single experiment, a technique known as multiplexed imaging. This is particularly valuable in systems biology and drug discovery for elucidating complex cellular pathways and screening for compounds that modulate multiple targets.

| Bioorthogonal Reaction | Reactants | Key Features | Potential Application with Biotin-PEG12 |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., DBCO) | Copper-free, highly biocompatible | Dual labeling of a target protein with biotin (B1667282) and a fluorescent dye. |

| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine and a strained alkene (e.g., TCO) | Extremely fast reaction kinetics | Rapid and efficient functionalization of biotinylated surfaces. |

Expansion into Novel Biomaterial and Nanotechnology Architectures for Research Probes

The unique properties of this compound, particularly its biocompatibility and the high-affinity biotin-streptavidin interaction, make it an ideal building block for novel biomaterials and nanotechnology architectures. Researchers are exploring its use in the creation of sophisticated research probes with unprecedented sensitivity and functionality.

One area of active development is the functionalization of nanoparticles, such as gold nanoparticles and quantum dots, with Biotin-PEG12-NHS esters. These biotinylated nanoparticles can be used for targeted drug delivery, where the biotin acts as a targeting ligand for cells that overexpress biotin receptors, such as many cancer cells. The PEG linker provides a stealth-like quality, reducing non-specific uptake by the immune system and increasing circulation time.

Furthermore, the self-assembly of biotinylated molecules on streptavidin-coated surfaces is being exploited to create highly ordered nanostructures, such as nanopatterns and biosensors. These platforms can be used to study cell adhesion, migration, and signaling with high spatial resolution. For example, by patterning a surface with biotinylated growth factors, researchers can investigate how cells respond to localized signaling cues.

Refinement of PROTAC Design Principles through Tailored Biotin-PEG Linker Modification

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of drugs that co-opt the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of the PROTAC, and modifications to the linker, including the use of Biotin-PEG chains, are a key area of research for refining PROTAC design principles.

The length and composition of the PEG linker, such as in this compound, can significantly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Researchers are systematically varying the length of the PEG linker to optimize the degradation of specific target proteins. A longer linker may provide greater flexibility for the two ligands to bind to their respective proteins, while a shorter linker may impose conformational constraints that favor a more active ternary complex.

Moreover, the biotin moiety can be used as a handle for attaching other functional groups, such as imaging agents or solubility enhancers, to the PROTAC molecule. This allows for a more detailed investigation of the PROTAC's mechanism of action and pharmacokinetic properties.

| PROTAC Linker Parameter | Impact on PROTAC Efficacy | Research Focus |

| Linker Length | Affects ternary complex formation and stability. | Optimizing linker length for specific target proteins and E3 ligases. |

| Linker Composition | Influences solubility, cell permeability, and metabolic stability. | Incorporating different PEG lengths and other chemical motifs to improve drug-like properties. |

| Attachment Point | Determines the orientation of the two ligands. | Identifying optimal attachment points on the target and E3 ligase ligands. |

High-Throughput Screening Methodologies Employing Biotinylated Probes for Drug Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate a biological target. Biotinylated probes, such as those generated using this compound, are invaluable tools in a variety of HTS assays.

One widely used HTS platform is surface plasmon resonance (SPR), which can detect the binding of small molecules to a target protein that has been immobilized on a sensor chip. By biotinylating the target protein and capturing it on a streptavidin-coated sensor chip, researchers can create a stable and reproducible assay for screening compound libraries. The real-time nature of SPR allows for the determination of binding kinetics, providing valuable information about the potency and mechanism of action of hit compounds.

Another HTS methodology that relies on biotinylated probes is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology. In this assay, a biotinylated target protein and a second binding partner are brought into close proximity by a test compound, leading to the generation of a luminescent signal. This highly sensitive and homogeneous assay format is well-suited for screening large compound collections in a cost-effective and efficient manner.

The development of new and improved HTS assays that leverage the versatility of biotinylated probes will continue to be a major driver of innovation in drug discovery research.

Q & A

Q. Methodological Confirmation :

- NMR and Mass Spectrometry (MS) validate structural integrity .

- FT-IR confirms NHS ester reactivity by tracking the disappearance of the carbonyl peak post-conjugation .

Basic Question: What is a stepwise protocol for conjugating this reagent to amine-containing biomolecules?

Answer:

Buffer Preparation : Use pH 8.0–8.5 phosphate or HEPES buffer to optimize NHS ester reactivity .

Molar Ratio : Start with a 10:1 (reagent:target) ratio to minimize over-labeling .

Incubation : React at 4°C for 2 hours to reduce hydrolysis .

Purification : Remove unreacted reagent via dialysis (10 kDa MWCO) or size-exclusion chromatography .

Validation : Confirm conjugation via SDS-PAGE with streptavidin-HRP detection .

Advanced Question: How can conjugation efficiency be optimized using experimental design principles?

Answer:

Apply Taguchi orthogonal array design to test critical parameters :

- Variables : pH (7.5–8.5), temperature (4–25°C), molar ratio (5:1–20:1).

- Output : Measure labeling efficiency via fluorescence quenching or streptavidin-binding assays.

- Statistical Analysis : Use ANOVA to identify significant factors (e.g., pH contributes 45% to variance) .

Recommendation : Optimize at pH 8.2 and 4°C with a 15:1 molar ratio for >90% efficiency .

Advanced Question: How to resolve contradictions in binding affinity data caused by PEG chain length variability?

Answer:

- Comparative Studies : Test PEG4, PEG8, and PEG12 variants to assess steric effects using surface plasmon resonance (SPR) .

- Data Normalization : Express affinity (KD) relative to PEG length. For example, PEG12 may reduce KD by 30% compared to PEG4 due to improved flexibility .

- Molecular Dynamics Simulations : Model PEG conformation to predict interference with biotin-streptavidin interactions .

Advanced Question: How to design experiments tracking biomolecule interactions in live cells using this reagent?

Answer:

- Labeling Strategy : Conjugate to cell-surface proteins (e.g., antibodies) and use pulse-chase imaging with fluorescent streptavidin .

- Controls : Include a non-reactive biotin analog to exclude nonspecific binding .

- Quantification : Use flow cytometry to measure labeling efficiency and time-lapse microscopy for dynamic tracking .

Advanced Question: How to address reproducibility issues in biotinylation experiments?

Answer:

- Storage : Aliquot reagent in anhydrous DMSO at -20°C to prevent hydrolysis .

- Quality Control : Monitor NHS ester integrity via TLC (Rf = 0.3 in ethyl acetate) before use .

- Standardization : Include a reference protein (e.g., BSA) in each experiment to normalize batch-to-batch variability .

Advanced Question: How to mitigate cross-reactivity in multiplexed assays using biotinylated probes?

Answer:

- Blocking : Pre-treat samples with free biotin (2 mM) to saturate endogenous biotin-binding proteins .

- Alternative Linkers : Use cleavable PEG-SS-PEG spacers to release probes post-capture, reducing background .

Advanced Question: How does in vivo stability differ from in vitro conditions, and how to assess it?

Answer:

- In Vivo Challenges : Serum esterases hydrolyze NHS esters within 1–2 hours .

- Assessment : Inject conjugated probes into model organisms and quantify biotin persistence via LC-MS .

- Stabilization : Use PEG coatings >12 units to prolong circulation time by 40% .

Advanced Question: What ethical considerations apply when using this reagent in animal studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.